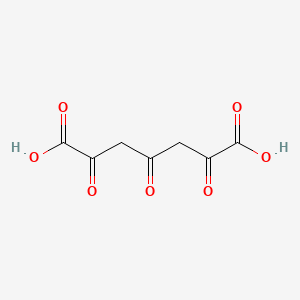
2,4,6-Trioxoheptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trioxoheptanedioic acid is an organic compound with the molecular formula C7H6O7. It is a derivative of heptanedioic acid, characterized by the presence of three oxo groups at the 2, 4, and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trioxoheptanedioic acid can be synthesized through multiple synthetic routes. One common method involves the esterification of chelidonic acid followed by intramolecular cyclization. This process typically requires the presence of an inorganic or Lewis acid as a catalyst . Another method involves the direct oxidation of heptanedioic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trioxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxo positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and glycol monoalkyl ethers are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted heptanedioic acids and their derivatives, which can have different functional groups depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trioxoheptanedioic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4,6-Trioxoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities. Additionally, it can modulate various cellular signaling pathways, leading to changes in cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
Chelidonic Acid: A related compound with similar structural features and chemical properties.
Heptanedioic Acid: The parent compound from which 2,4,6-Trioxoheptanedioic acid is derived.
Xanthochelidonic Acid: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of three oxo groups, which confer specific reactivity and functional properties. This makes it a valuable compound for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
5617-54-9 |
|---|---|
Molekularformel |
C7H6O7 |
Molekulargewicht |
202.12 g/mol |
IUPAC-Name |
2,4,6-trioxoheptanedioic acid |
InChI |
InChI=1S/C7H6O7/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h1-2H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
VIZWSBKJYCBUCA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)CC(=O)C(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
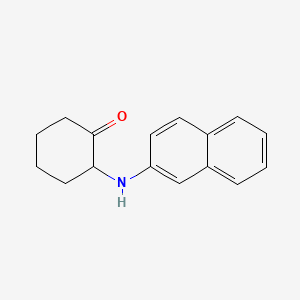

![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
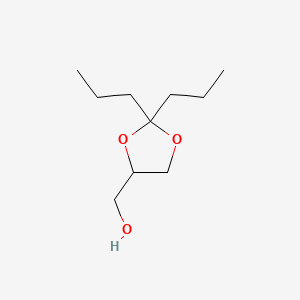
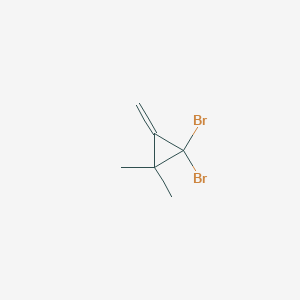
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)

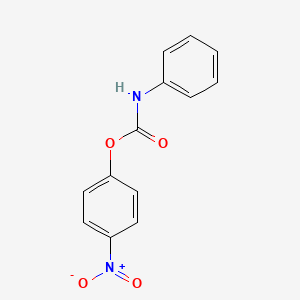
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
